

Solubility of 4-(Methylamino)butan-1-ol in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Methylamino)butan-1-ol

Cat. No.: B1365977

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-(Methylamino)butan-1-ol** in Organic Solvents

Abstract and Scope

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(Methylamino)butan-1-ol** (CAS: 42042-68-2) in various organic solvents. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on the compound's physicochemical properties. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize **4-(Methylamino)butan-1-ol** as a synthetic intermediate or building block and require a deep understanding of its solution behavior.

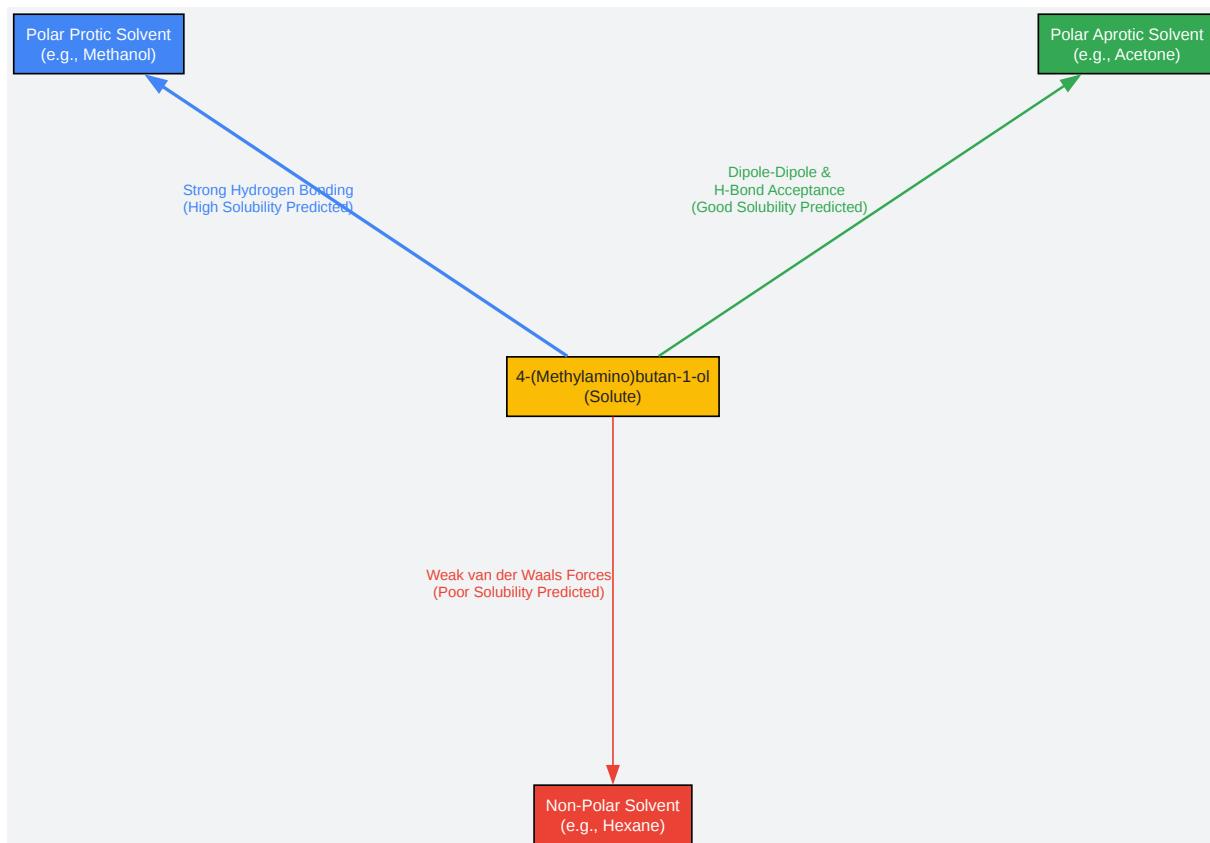
Physicochemical Profile of 4-(Methylamino)butan-1-ol

Understanding the molecular structure and properties of **4-(Methylamino)butan-1-ol** is fundamental to predicting its interaction with different solvents. The molecule is characterized by a four-carbon aliphatic chain, a primary alcohol (-OH) at one terminus, and a secondary amine (-NHCH₃) at the other. This bifunctional nature dictates its solubility profile.

The key properties are summarized below:

Property	Value	Source
CAS Number	42042-68-2	[1]
Molecular Formula	C ₅ H ₁₃ NO	[1] [2]
Molecular Weight	103.16 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	~167.2 °C at 760 mmHg	[2] [3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	2	[3]
Predicted pKa	15.14 ± 0.10	[3]
Predicted LogP (XLogP3)	-0.2	[1] [3]

The presence of both a hydroxyl and an amino group makes the molecule capable of acting as both a hydrogen bond donor and acceptor^[3]. The negative LogP value suggests a hydrophilic character, predicting favorable solubility in polar solvents over non-polar ones^{[1][3]}.


Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another^[4]. The solubility of **4-(Methylamino)butan-1-ol** is a balance between its polar functional groups and its non-polar hydrocarbon backbone.

- Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents readily engage in hydrogen bonding. Given that **4-(Methylamino)butan-1-ol** has two hydrogen bond-donating sites (O-H and N-H) and two acceptor sites (the lone pairs on O and N), high solubility is predicted. The energy gained from forming strong solute-solvent hydrogen bonds is expected to easily overcome the solute-solute interactions.

- Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds for donation. They can, however, act as hydrogen bond acceptors. Therefore, good to moderate solubility is predicted. Dipole-dipole interactions will be the primary solvation mechanism, supplemented by the solvent accepting hydrogen bonds from the solute's -OH and -NH groups. A related compound, 4-(Methylamino)butanal, is noted to have moderate solubility in ethyl acetate[5].
- Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents interact primarily through weak London dispersion forces. The strong, polar nature of the alcohol and amine functional groups in **4-(Methylamino)butan-1-ol** will dominate, leading to strong solute-solute hydrogen bonding that non-polar solvents cannot disrupt. Consequently, poor solubility is predicted.

The following diagram illustrates the dominant intermolecular forces governing the solubility of **4-(Methylamino)butan-1-ol** in these solvent classes.

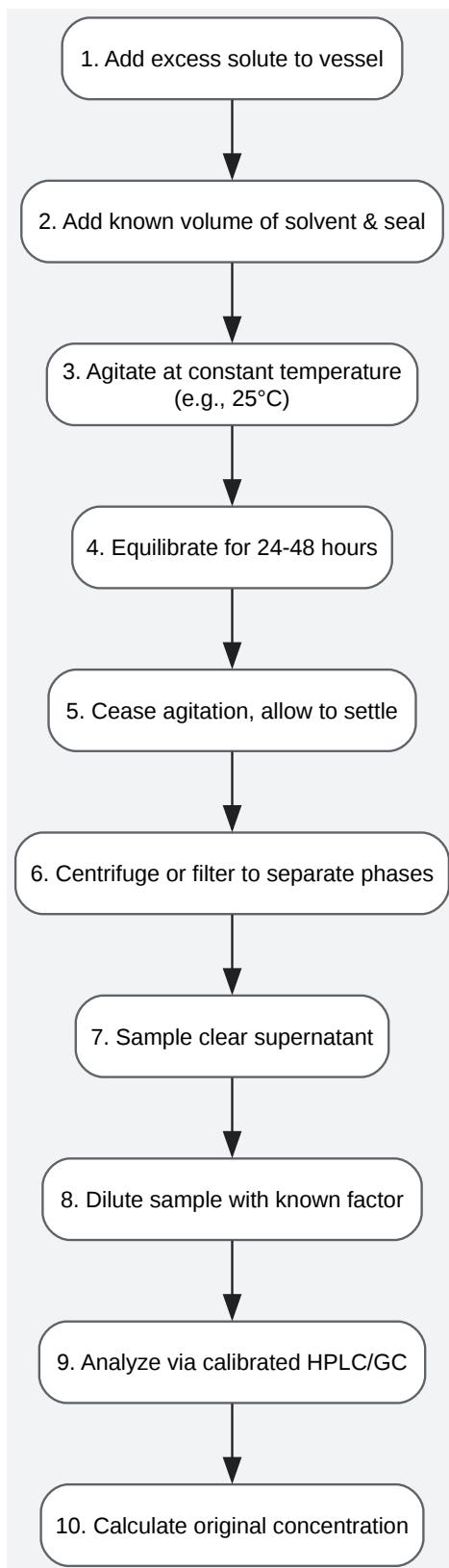
[Click to download full resolution via product page](#)

Caption: Predicted intermolecular forces and solubility outcomes.

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Saturation Shake-Flask method is a globally recognized standard for determining equilibrium solubility and is recommended by bodies such as the OECD.[6][7][8].

Principle


A surplus of the solute, **4-(Methylamino)butan-1-ol**, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique (e.g., GC, HPLC).[8].

Step-by-Step Methodology

- Preparation:
 - Add an excess amount of **4-(Methylamino)butan-1-ol** to a series of glass vials or flasks. An amount that is visually in excess after equilibration is sufficient.
 - Pipette a precise, known volume of the desired organic solvent into each vessel.
 - Seal the vessels tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vessels in a constant-temperature shaker bath or incubator. A standard temperature is 25 °C.
 - Agitate the mixtures for a period sufficient to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solution does not change over successive measurements.
- Phase Separation:
 - After equilibration, cease agitation and allow the vessels to stand undisturbed at the same constant temperature for several hours to allow undissolved material to settle.

- Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are transferred, this is best accomplished by centrifugation of the sealed vessel followed by sampling from the liquid phase, or by drawing the liquid through a syringe filter compatible with the solvent.
- Analysis:
 - Prepare a series of calibration standards of **4-(Methylamino)butan-1-ol** of known concentrations in the test solvent.
 - Dilute the sampled aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
 - Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV or Mass Spec detector).
- Calculation:
 - Using the calibration curve, determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

The following workflow diagram outlines this quantitative determination process.

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask solubility determination method.

Rapid Qualitative Solubility Assessment

For rapid screening purposes, a qualitative assessment can provide valuable initial insights. This method is based on visual observation of dissolution.[\[9\]](#)[\[10\]](#).

- Add approximately 25 mg of **4-(Methylamino)butan-1-ol** to a small test tube.
- Add the test solvent dropwise, up to a total of 0.75 mL, shaking vigorously after each addition.[\[9\]](#).
- Observe the mixture.
 - Soluble: The solute completely dissolves to form a clear, single-phase solution.
 - Partially Soluble: Some, but not all, of the solute dissolves.
 - Insoluble: The solute does not appear to dissolve at all.[\[10\]](#).
- Record the observations for each solvent tested.

Summary and Recommendations

The molecular structure of **4-(Methylamino)butan-1-ol**, featuring prominent polar hydroxyl and amino functional groups, strongly indicates a preference for polar solvents.

- High solubility is anticipated in polar protic solvents like alcohols (methanol, ethanol).
- Good to moderate solubility is expected in polar aprotic solvents (DMSO, acetone).
- Poor solubility is predicted for non-polar hydrocarbon solvents (hexane, toluene).

While this theoretical framework provides a strong predictive basis, it is imperative for researchers to perform experimental verification, especially when precise concentrations are required for stoichiometry in chemical reactions or for formulation development. The quantitative shake-flask protocol detailed in Section 4.0 is the recommended method for generating accurate and reproducible solubility data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Methylamino)butan-1-ol | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylamino)butan-1-ol [myskinrecipes.com]
- 3. 4-(Methylamino)butan-1-ol | lookchem [lookchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]
- 6. filab.fr [filab.fr]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- To cite this document: BenchChem. [Solubility of 4-(Methylamino)butan-1-ol in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1365977#solubility-of-4-methylamino-butan-1-ol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com